molecular formula C10H9F3O2 B1315196 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone CAS No. 75822-11-6

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1315196
CAS No.: 75822-11-6
M. Wt: 218.17 g/mol
InChI Key: KCQDIOQETYWJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

This compound is a derivative of acetophenone , which is known to interact with various enzymes and receptors in the body.

Mode of Action

The mode of action of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is not well-documented. As a derivative of acetophenone, it may share some of the parent compound’s interactions. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . .

Biochemical Pathways

It is known that trifluoroacetophenone can undergo condensation with various compounds to form new aromatic 3F polymers . These polymers have high average molecular weight, high thermal stability, and good film-forming properties . .

Pharmacokinetics

The trifluoromethyl group in the compound may enhance its lipophilicity, potentially affecting its absorption and distribution . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

Preparation Methods

The synthesis of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyacetophenone with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography to achieve high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper(I) oxide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is utilized in various scientific research fields:

Comparison with Similar Compounds

4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone can be compared with other trifluoromethyl-substituted acetophenones, such as:

The presence of both methoxy and methyl groups in 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone makes it unique, offering a combination of electronic and steric effects that influence its reactivity and interactions.

Conclusion

4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQDIOQETYWJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505331
Record name 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75822-11-6
Record name 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75822-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.